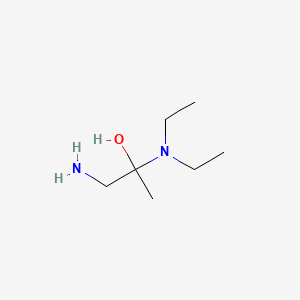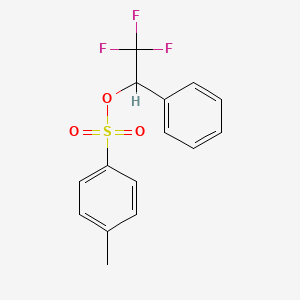
2,2,2-Trifluoro-1-phenylethyl p-toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-phenylethyl p-toluenesulfonate is an organic compound with the molecular formula C15H13F3O3S. It is a derivative of p-toluenesulfonic acid and is characterized by the presence of a trifluoromethyl group attached to a phenylethyl moiety. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-phenylethyl p-toluenesulfonate typically involves the reaction of 2,2,2-trifluoroethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or distillation .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction environments ensures consistent product quality and minimizes the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,2-Trifluoro-1-phenylethyl p-toluenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group makes the compound highly reactive towards nucleophiles, leading to substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran.
Oxidation and Reduction: Reagents such as potassium permanganate or lithium aluminum hydride can be employed
Major Products:
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents used, products can range from alcohols to carboxylic acids
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-phenylethyl p-toluenesulfonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Medicine: It is employed in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-phenylethyl p-toluenesulfonate primarily involves its reactivity towards nucleophiles. The trifluoromethyl group enhances the electrophilicity of the sulfonate ester, making it highly susceptible to nucleophilic attack. This leads to the formation of various substitution products. The compound can also act as a leaving group in elimination reactions, facilitating the formation of alkenes .
Vergleich Mit ähnlichen Verbindungen
- 2,2,2-Trifluoroethyl p-toluenesulfonate
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Trifluoromethanesulfonic anhydride
Uniqueness: 2,2,2-Trifluoro-1-phenylethyl p-toluenesulfonate is unique due to the presence of both a trifluoromethyl group and a phenylethyl moiety. This combination imparts distinct reactivity and stability compared to other similar compounds. The trifluoromethyl group enhances the compound’s electrophilicity, while the phenylethyl moiety provides steric hindrance, influencing the compound’s overall reactivity and selectivity in chemical reactions .
Eigenschaften
CAS-Nummer |
13652-13-6 |
|---|---|
Molekularformel |
C15H13F3O3S |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
(2,2,2-trifluoro-1-phenylethyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H13F3O3S/c1-11-7-9-13(10-8-11)22(19,20)21-14(15(16,17)18)12-5-3-2-4-6-12/h2-10,14H,1H3 |
InChI-Schlüssel |
ZQSPVDCJGDZANF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


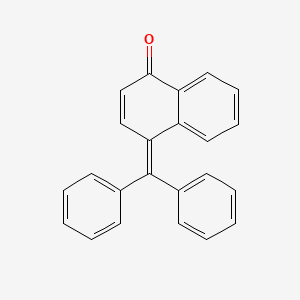
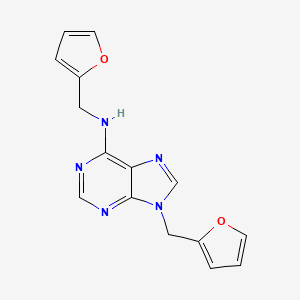
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)

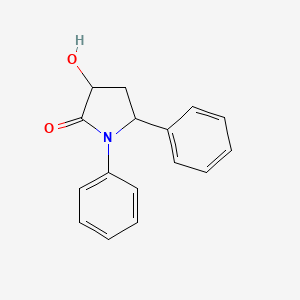
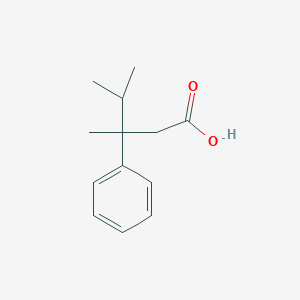
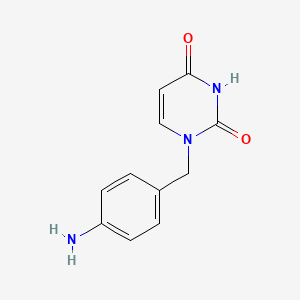

![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
